Lithocholsäure

Übersicht

Beschreibung

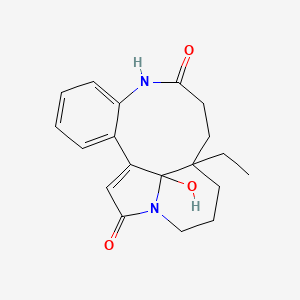

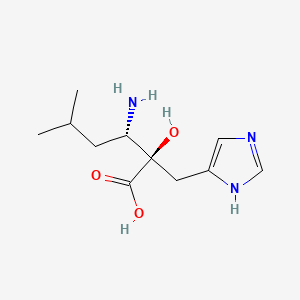

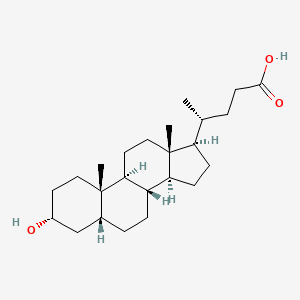

It is derived from chenodeoxycholic acid through the reduction of the hydroxyl group at carbon-7 in the steroid framework . Lithocholic acid acts as a detergent to solubilize fats for absorption in the intestine . It has been implicated in various biological processes and diseases, including carcinogenesis and neuroprotection .

Wissenschaftliche Forschungsanwendungen

Lithocholsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ausgangsmaterial für die Synthese anderer Gallensäuren und Derivate verwendet.

Biologie: Wird auf ihre Rolle bei der Regulierung der Darmmikrobiota und der Darmbarrierefunktion untersucht.

Medizin: Wird auf ihre potenziellen entzündungshemmenden, antitumorigenen und neuroprotektiven Wirkungen untersucht.

5. Wirkmechanismus

This compound übt ihre Wirkungen über mehrere molekulare Ziele und Signalwege aus:

Aktivierung des Vitamin-D-Rezeptors: this compound und ihre Derivate können den Vitamin-D-Rezeptor aktivieren, ohne den Kalziumspiegel signifikant zu erhöhen.

Aktivierung des NAPE-PLD-Enzyms: this compound bindet mit hoher Affinität an das menschliche Membranenzym NAPE-PLD, verstärkt die Dimerisierung und ermöglicht die Katalyse.

Wechselwirkung mit der Mitochondrienmembran: this compound reichert sich in den inneren und äußeren Mitochondrienmembranen an, verändert die Lipidzusammensetzung und fördert oder hemmt verschiedene Enzyme.

Wirkmechanismus

Target of Action

Lithocholic acid (LCA) is a monohydroxy bile acid produced by intestinal flora . It primarily targets the G-protein coupled bile acid receptor 5 (TGR5), which is expressed in macrophages, hepatic stellate cells (HSCs), and monocytes . LCA also interacts with nuclear receptors such as the Vitamin D receptor (VDR) and Pregnane X receptor (PXR) .

Mode of Action

LCA acts as a potent natural agonist of TGR5 . It inhibits inflammation and regulates metabolism by interacting with its targets . LCA can inhibit the differentiation of Th1 cells by directly binding to the key transcription factor retinoid-related orphan receptor-t (RORt) . Furthermore, LCA can increase the differentiation of Treg cells through the production of mitochondrial reactive oxygen species .

Biochemical Pathways

LCA affects several biochemical pathways. It inhibits the activation of HSCs by inducing apoptosis and reducing the activation of transforming growth factor-β (TGF-β) Smad-dependent and Smad-independent pathways . LCA also inhibits glycolysis and promotes oxidative phosphorylation, leading to the differentiation of macrophages to M2 type and inhibiting their differentiation to M1 type .

Pharmacokinetics

LCA goes through enterohepatic circulation along with other bile acids . It is produced from chenodeoxycholic acid (CDCA) or ursodeoxycholic acid (UDCA) by the action of intestinal bacteria . LCA is considered to be toxic for hepatocytes, but recent studies have revealed that it may exert anti-inflammatory and anti-tumor effects under certain conditions .

Result of Action

The action of LCA results in a variety of molecular and cellular effects. It has been associated with a variety of hepatic and intestinal diseases . High concentrations of LCA induce oxidative stress and DNA damage, and promote tumor development by inhibiting the action of DNA repair enzymes and promoting the proliferation of cells . Recent studies have revealed that lca might be a protector in restraining hepatic and intestinal inflammation .

Action Environment

The action of LCA is influenced by environmental factors such as the gut microbiota. The diversity and abundance of the gut microbiota can affect the efficacy and stability of LCA . Some natural ingredients are involved in regulating the detoxification and excretion of LCA, and the interaction with LCA also mediates its own biological activity .

Biochemische Analyse

Biochemical Properties

Lithocholic acid interacts with various enzymes, proteins, and other biomolecules. It binds with high affinity (20 μM) to the human membrane enzyme NAPE-PLD, enhancing dimer assembly and enabling catalysis . NAPE-PLD facilitates crosstalk between bile acid signals and lipid amide signals .

Cellular Effects

Lithocholic acid has been found to influence cell function in various ways. It has been shown to impede Th1 activation, as measured by decreased production of the Th1 cytokines IFNγ and TNFαα, decreased expression of the Th1 genes T-box protein expressed in T cells (T-bet), Stat-1 and Stat4, and decreased STAT1α/β phosphorylation .

Molecular Mechanism

Lithocholic acid exerts its effects at the molecular level through various mechanisms. It has been shown to activate the vitamin D receptor without raising calcium levels as much as vitamin D itself . It also selectively kills neuroblastoma cells, while sparing normal neuronal cells and is cytotoxic to numerous other malignant cell types at physiologically relevant concentrations .

Temporal Effects in Laboratory Settings

It has been shown to have anti-aging effects in a yeast study .

Dosage Effects in Animal Models

The effects of lithocholic acid vary with different dosages in animal models. For instance, it has been shown to induce a multi-pronged antineoplastic program in pancreatic adenocarcinoma cells .

Metabolic Pathways

Lithocholic acid is involved in the metabolic pathways of bile acid synthesis. It is produced from chenodeoxycholic acid by the action of intestinal bacteria .

Transport and Distribution

Lithocholic acid is transported and distributed within cells and tissues through enterohepatic circulation along with other bile acids .

Subcellular Localization

It has been shown that TGR5, a G protein-coupled bile acid receptor, is localized to multiple, diverse subcellular compartments, with its strongest expression on the apical plasma, ciliary, and nuclear membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lithocholic acid can be synthesized from commercially available plant-sourced bisnoralcohol. The process involves several steps, including catalytic hydrogenation and reduction of the 3-keto group. Palladium-copper nanowires are used instead of palladium on carbon for the hydrogenation of the C4-C5 double bond, improving the isomer ratio to 97:3 . The reduction of the 3-keto group is achieved using 3α-hydroxysteroid dehydrogenase/carbonyl reductase catalysis .

Industrial Production Methods: Industrial production of lithocholic acid involves the use of commercially available domestic animal bile-based materials such as cholic acid, deoxycholic acid, chenodeoxycholic acid, and hyodeoxycholic acid . The process includes multiple steps with optimizations to improve yield and purity, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lithocholsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Ursodeoxycholsäure: Durch die Reduktion von 7-Keto-Lithocholsäure hergestellt.

7-Keto-Lithocholsäure: Durch die Oxidation von this compound gebildet.

Vergleich Mit ähnlichen Verbindungen

Lithocholsäure wird mit anderen Gallensäuren verglichen, wie zum Beispiel:

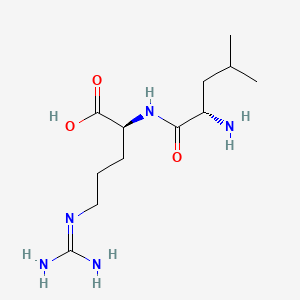

Chenodesoxycholsäure: Der Vorläufer von this compound, der durch Reduktion zu this compound umgewandelt wird.

Desoxycholsäure: Eine weitere sekundäre Gallensäure mit ähnlichen Detergenseigenschaften, aber unterschiedlichen biologischen Wirkungen.

Ursodeoxycholsäure: Eine Gallensäure, die klinisch zur Behandlung von Lebererkrankungen eingesetzt wird und aus this compound synthetisiert wird.

This compound ist einzigartig aufgrund ihrer spezifischen Wechselwirkungen mit dem Vitamin-D-Rezeptor und ihrer selektiven Zytotoxizität gegenüber bestimmten Krebszellen .

Eigenschaften

IUPAC Name |

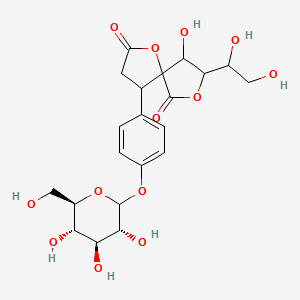

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-HVATVPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020779 | |

| Record name | Lithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexagonal leaflets (from alcohols) or prisms (from acetic acid) or white powder. (NTP, 1992), Solid | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 67.5 °F (NTP, 1992), FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE, In water, 0.38 mg/l at 25 °C., 0.000377 mg/mL | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

HEXAGONAL LEAFLETS FROM ALC, PRISMS FROM ACETIC ACID | |

CAS No. |

434-13-9 | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LITHOCHOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=683770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithocholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QU0I8393U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

363 to 367 °F (NTP, 1992), 184-186 °C, 186 °C | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Lithocholic acid interacts with various targets within the body, including:

- Vitamin D Receptor (VDR): Lithocholic acid has been identified as a weak endogenous ligand of VDR []. Derivatives of lithocholic acid, with structural modifications, exhibit significantly increased potency as VDR agonists, even surpassing the activity of 1α,25-dihydroxyvitamin D3 []. This interaction suggests a potential role of lithocholic acid and its derivatives in modulating VDR-mediated pathways.

- EphA2 Receptor: Lithocholic acid and its derivative, cholanic acid, act as Eph–ephrin antagonists by disrupting the binding of ephrinA1 to the EphA2 receptor []. This interaction inhibits EphA2 receptor activation, potentially impacting tumor and vascular functions during carcinogenesis [].

- Mitochondria: In yeast, lithocholic acid enters the cell and is sorted to mitochondria, residing in both mitochondrial membranes []. This interaction leads to changes in the relative concentrations of different membrane phospholipids, ultimately influencing the mitochondrial proteome and functionality [].

A:

- Spectroscopic Data: While the provided research articles do not include comprehensive spectroscopic data, they do mention using specific techniques to characterize lithocholic acid and its derivatives. These techniques include:

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure of 15α-hydroxylithocholic acid isolated from wombat bile [].

- Infrared (IR) Spectroscopy: Used to characterize synthesized sulfate esters of lithocholic acid, glycolithocholic acid, and taurolithocholic acid [, ].

- Mass Spectrometry (MS): Used in combination with liquid chromatography (LC-MS) for the identification and quantification of lithocholic acid metabolites generated by hepatic microsomes [, , , ].

A:

- 3α-Hydroxy Group: The 3α-hydroxy group in lithocholic acid plays a minor role in its interaction with the EphA2 receptor []. Replacing this group with a 2-hydroxy-2-methylprop-1-yl group, as seen in the lithocholic acid derivative 6, leads to significantly increased potency as a VDR agonist [].

- Carboxylate Group: The carboxylate group of lithocholic acid is crucial for disrupting the binding of ephrinA1 to the EphA2 receptor []. Removing the 3α-hydroxy group while retaining the carboxylate group, as in cholanic acid, results in a more potent EphA2 antagonist compared to lithocholic acid [].

- Side Chain Length: Studies involving the synthesis of 3-monohydroxylated bile acids with varying side chain lengths (C20-C24) aimed to investigate the impact of side chain length on metabolism and biological effects [].

A:

- Absorption: Studies in rats have shown that sulfation of lithocholic acid, forming conjugates like glycolithocholic acid sulfate (SGLC) and taurolithocholic acid sulfate (STLC), slightly reduces intestinal absorption compared to their unsulfated counterparts []. The presence of calcium significantly inhibits the intestinal absorption of these sulfated conjugates [].

- Metabolism: Lithocholic acid undergoes significant metabolism in the liver.

- Hydroxylation: In humans, the primary route of hepatic microsomal biotransformation is oxidation at the third carbon of the cholestane ring, resulting in the formation of 3-ketocholanoic acid as the major metabolite []. Other minor metabolites include hyodeoxycholic acid, ursodeoxycholic acid, murideoxycholic acid, and 6-ketolithocholic acid [].

- Sulfation: Sulfation of lithocholic acid, primarily forming SGLC and STLC, is a crucial detoxification pathway in humans and some other species [, ].

- Excretion:

A: Lithocholic acid is considered hepatotoxic in several species, including rabbits and rhesus monkeys, but not in humans and chimpanzees [].

- Species-Specific Toxicity: The difference in toxicity is attributed to the efficient sulfation of lithocholic acid in humans and chimpanzees, a detoxification mechanism absent in susceptible species [].

- Cholestasis: Lithocholic acid's 3-O-glucuronide conjugate is a potent cholestatic agent in rats []. This effect highlights the potential for lithocholic acid and its metabolites to disrupt bile flow.

- Hepatotoxicity: While lithocholic acid itself is not a strong hepatotoxin in humans, its accumulation in the liver during cholestasis can contribute to liver damage [].

A:

- Thin-Layer Chromatography (TLC): Used to identify and separate lithocholic acid and its metabolites in bile samples [, ].

- High-Performance Liquid Chromatography (HPLC):

- Preparative HPLC: Used to isolate major bile acids, including lithocholic acid derivatives, from wombat gallbladder bile [].

- Reversed-Phase HPLC (RP-HPLC): Employed for the simultaneous determination of ursodeoxycholic acid, chenodeoxycholic acid, cholic acid, and lithocholic acid in pharmaceutical formulations [, ].

- Gas Chromatography (GC): Used in conjunction with mass spectrometry (GC-MS) to analyze the products formed during the metabolism of lithocholic acid by human liver cytosol [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique used for:

- Metabolite Identification: Identifying lithocholic acid metabolites generated by hepatic microsomes from different species, including rats, mice, and humans [, , ].

- Metabolite Quantification: Quantifying the formation of lithocholic acid metabolites to determine metabolic rates and assess the contribution of specific cytochrome P450 enzymes [, , ].

- Mass Fragmentography: This technique, utilizing deuterium-labeled internal standards, allows for the quantitative determination of individual non-sulfated bile acids and sulfated lithocholic acid in serum samples [].

ANone:

- Early Observations of Toxicity: Holsti's research in the 1950s first demonstrated the potential of lithocholic acid to induce liver cirrhosis in rabbits [], sparking interest in bile acid toxicity.

- Understanding Species-Specific Toxicity: Subsequent research revealed that the toxicity of lithocholic acid varied across species, with humans exhibiting resistance due to efficient sulfation mechanisms [].

- Metabolic Pathways and Enzymes: Studies have elucidated the metabolic pathways of lithocholic acid, identifying key enzymes involved in its detoxification, such as sulfotransferases and cytochrome P450 enzymes [, , ].

- Therapeutic Potential: More recent research explores the potential therapeutic applications of lithocholic acid and its derivatives. This includes investigations into their activity as VDR agonists [] and EphA2 antagonists [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.